molecular formula C16H15NO4 B580071 (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid CAS No. 54323-80-7

(2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid

Cat. No. B580071
CAS RN: 54323-80-7
M. Wt: 285.299
InChI Key: HYJVYOWKYPNSTK-KGLIPLIRSA-N
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Description

“(2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid” is a chemical compound . It is available for purchase online for pharmaceutical testing .

Scientific Research Applications

  • Optical Resolution and Biological Applications : (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid has been used in the preparation of optically active compounds. For instance, Shiraiwa et al. (2003) reported the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid through optical resolution, indicating its significance in producing chiral compounds with potential biological applications (Shiraiwa et al., 2003).

  • Biosynthesis Studies : Research by Jarvis et al. (2000) demonstrated that 3-hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid and salicylic acid from cinnamic acid. This highlights its role in plant biochemistry and potential applications in understanding plant metabolism and defense mechanisms (Jarvis et al., 2000).

  • Natural Product Isolation : Zhang et al. (2016) isolated compounds related to 3-phenylpropanoic acid from the stems of Ephedra sinica, suggesting its occurrence in natural products and its potential applications in natural product chemistry and pharmacology (Zhang et al., 2016).

  • Synthesis of Radiolabeled Compounds : Qi Chuan-min (2010) synthesized and evaluated 2-amino-3-phenylpropanoic Acid derivatives labeled with fluorine-18, indicating its application in the development of radiolabeled compounds for medical imaging, particularly in tumor detection (Qi Chuan-min, 2010).

  • Asymmetric Synthesis : Belokon’ et al. (1992) discussed the asymmetric synthesis of (2S,3R)- and (2S,3S)-2-aminomethyl-3-hydroxy-3-phenylpropanoic Acids, highlighting its significance in asymmetric synthesis and potential pharmaceutical applications (Belokon’ et al., 1992).

  • Enzymatic and Chemical Catalysis : Rimoldi et al. (2011) explored chemo- and biocatalytic strategies to obtain phenylisoserine, a component of Taxol, from ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate, illustrating the compound's utility in complex organic syntheses and pharmaceutical production (Rimoldi et al., 2011).

properties

IUPAC Name

(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-14(16(20)21)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13-14,18H,(H,17,19)(H,20,21)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJVYOWKYPNSTK-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654468
Record name (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid

CAS RN

54323-80-7
Record name (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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reacting said 3-phenyl-isoserine derivative with said benzoyl chloride in sodium bicarbonate to form N-benzoyl-3-phenyl-isoserine.
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Citations

For This Compound
1
Citations
M Er - 2009 - acikerisim.uludag.edu.tr
The one-pot azidation and benzoylation of a mixture of cis (-)-menthyl phenylglycidates provide quantitatively the corresponding (2R,3S)-, and (2S,3R)-3-azido-1-((1R,2S,5R)-2-…
Number of citations: 7 acikerisim.uludag.edu.tr

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